molecular formula C10H9NO4 B2830278 4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1248718-39-9

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B2830278
CAS No.: 1248718-39-9
M. Wt: 207.185
InChI Key: UQHXYYPINCVPKZ-UHFFFAOYSA-N
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Description

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C10H9NO4 and a molecular weight of 207.19 g/mol . This compound is characterized by the presence of a benzoxazine ring, which is a fused heterocyclic system containing both oxygen and nitrogen atoms. The compound also features a formyl group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the Mannich condensation reaction. This reaction involves the condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline . The reaction is usually carried out under acidic conditions to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free microwave thermolysis, which is a convenient, rapid, high-yielding, and environmentally friendly protocol compared to conventional methods . This method not only increases the yield but also reduces the reaction time significantly.

Chemical Reactions Analysis

Types of Reactions

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The hydrogen atoms on the benzoxazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-carboxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

    Reduction: 4-hydroxymethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

    Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.

Scientific Research Applications

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The benzoxazine ring system can also interact with various receptors and enzymes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the benzoxazine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

4-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-6-11-5-9(10(13)14)15-8-4-2-1-3-7(8)11/h1-4,6,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHXYYPINCVPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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